
9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and material science. This compound is characterized by the presence of a hydroxymethyl group, a methyl group, and a carboxamide group attached to the acridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with acridine, which is commercially available or can be synthesized from anthranilic acid.
Hydroxymethylation: The acridine core undergoes hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide.
Methylation: The hydroxymethylated acridine is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Carboxamidation: Finally, the methylated product is reacted with an appropriate amine (e.g., ammonia or an amine derivative) to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles (e.g., halides, amines) in the presence of a base.
Major Products
Oxidation: 9-(Carboxylic acid)-9-methylacridine-10(9H)-carboxamide.
Reduction: 9-(Hydroxymethyl)-9-methylacridine-10(9H)-amine.
Substitution: 9-(Substituted methyl)-9-methylacridine-10(9H)-carboxamide.
科学的研究の応用
9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can be useful in genetic research.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound’s interaction with DNA and enzymes leads to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in nucleic acid staining.
Acriflavine: Another acridine derivative with antimicrobial properties.
Proflavine: Used as an antiseptic and in the treatment of wounds.
Uniqueness
9-(Hydroxymethyl)-9-methylacridine-10(9H)-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl and carboxamide groups allow for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
189014-16-2 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
9-(hydroxymethyl)-9-methylacridine-10-carboxamide |
InChI |
InChI=1S/C16H16N2O2/c1-16(10-19)11-6-2-4-8-13(11)18(15(17)20)14-9-5-3-7-12(14)16/h2-9,19H,10H2,1H3,(H2,17,20) |
InChIキー |
NBOODSIVLYVCGP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


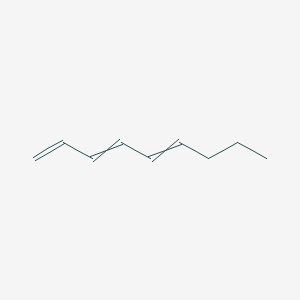
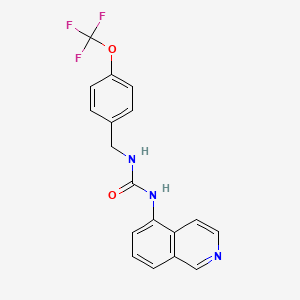
![5-Chloro-3-[4-(ethanesulfonyl)phenyl]-6'-methyl-2,3'-bipyridine](/img/structure/B12581639.png)
![1-[(2-Phenyl-1H-imidazol-1-yl)methyl]naphthalen-2-ol](/img/structure/B12581644.png)
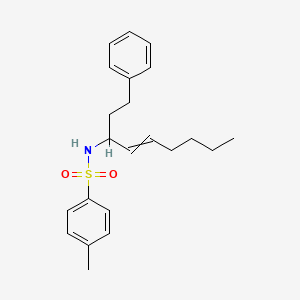
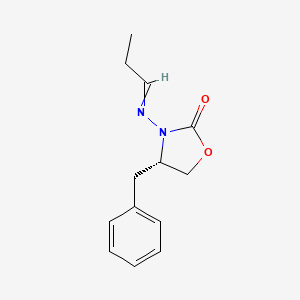
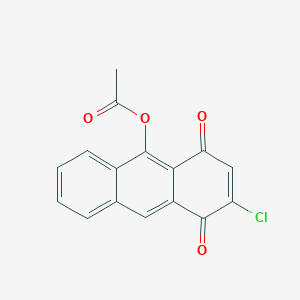
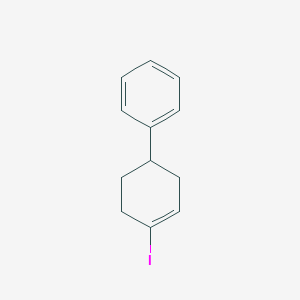
![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
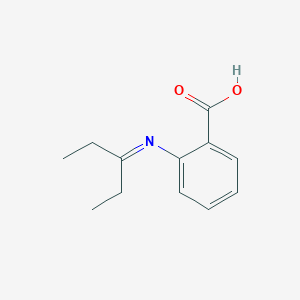
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
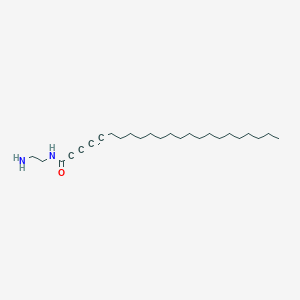
![Acetic acid, 2-[(4-chloro-3-cyano-6-methoxy-7-quinolinyl)oxy]-, ethyl ester](/img/structure/B12581690.png)
